3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a naphthalene moiety attached to the chromen-2-one core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and naphthalen-1-ylmethanol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethylphenol and naphthalen-1-ylmethanol in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the chromen-2-one core. This step is typically carried out under acidic or basic conditions, depending on the specific reaction pathway.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-2-one core or naphthalene moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: Compounds with similar structures, such as naphthopyrans, exhibit photochromic and fluorescent properties.
Chromen-2-ones: Other chromen-2-one derivatives with different substituents on the chromen-2-one core or naphthalene moiety.
Uniqueness
3,4-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the specific combination of the naphthalene moiety and chromen-2-one core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3,4-dimethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-15(2)22(23)25-21-12-18(10-11-19(14)21)24-13-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIPIZQAFWAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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